molecular formula C12H21NO3 B1393043 (R)-1-Boc-3-acetylpiperidine CAS No. 942143-25-1

(R)-1-Boc-3-acetylpiperidine

Cat. No. B1393043
CAS RN: 942143-25-1
M. Wt: 227.3 g/mol
InChI Key: IIDISJMZFQAYKG-SNVBAGLBSA-N
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Description

(R)-1-Boc-3-acetylpiperidine, also known as (R)-1-tert-butoxycarbonyl-3-acetylpiperidine, is a chiral building block widely used in the synthesis of pharmaceuticals and other organic compounds. It is a colorless liquid that has a boiling point of 140-142°C and a melting point of -30°C. As a chiral building block, (R)-1-Boc-3-acetylpiperidine is important for the synthesis of drugs and other compounds due to its ability to produce enantiomerically pure compounds.

Scientific Research Applications

Chiral Catalysis

  • Brønsted Acid-Catalyzed Reactions : Phosphoric acid derivatives are effective catalysts in Mannich reactions, particularly in the enantioselective construction of beta-aminoketones, demonstrating the role of "(R)-1-Boc-3-acetylpiperidine" in stereochemical synthesis (Uraguchi & Terada, 2004).

Chiral Recognition and Binding

  • Chromogenic and Chiral Anion Recognition : Imidazolium-functionalized BINOL receptors show significant binding ability and enantioselectivity, indicating the potential of "(R)-1-Boc-3-acetylpiperidine" in anion recognition studies (Lu et al., 2009).

Synthesis of Pharmaceutical Intermediates

  • Synthesis of (S)-N-Boc-3-hydroxypiperidine : An (R)-specific carbonyl reductase was identified for the asymmetric reduction to produce (S)-N-Boc-3-hydroxypiperidine, a critical chiral intermediate in pharmaceutical synthesis, showing commercial potential (Chen, Yan, & Xu, 2017).
  • Bioreductive Production for Bioactive Compounds : The 3-hydroxypiperidine scaffold, found in many bioactive compounds, can be efficiently produced using specific reductases, highlighting the industrial potential of this compound (Chen et al., 2017).

Novel Compounds and Building Blocks

  • Synthesis of Orthogonally Protected Compounds : The scalable synthesis of orthogonally N-protected compounds, starting from simple materials, demonstrates the versatility of "(R)-1-Boc-3-acetylpiperidine" in creating compounds with potential biological activity (Schramm et al., 2009).

Stereoselective Synthesis

  • Synthesis of Veliparib : The synthesis of (R)-Boc-2-methylproline from alanine benzyl ester hydrochloride, leading to the production of veliparib, a poly(ADP-ribose) polymerase inhibitor, showcases the compound's application in creating therapeutically relevant chemicals (Kolaczkowski et al., 2019).

Analytical Applications

  • Analysis of 5 Alpha-Reductase Inhibitors : The use of (R)-1-Boc-3-acetylpiperidine in the quantitative analysis of inhibitors indicates its role in the development of analytical methods in pharmacology (Kang, Mathur, & Hartmann, 2004).

Polyelectrolytic Hydrogels

  • Creation of Amino Acid-Based Superabsorbent Polymers : The transformation of organogels into hydrogels through Boc deprotection demonstrates the compound's utility in designing materials with unique swelling properties (Roy & De, 2014).

properties

IUPAC Name

tert-butyl (3R)-3-acetylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-9(14)10-6-5-7-13(8-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDISJMZFQAYKG-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1CCCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Boc-3-acetylpiperidine

Synthesis routes and methods

Procedure details

Tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (8.17 g, 30 mmol) was dissolved in THF (100 mL) and cooled to 0° C., methylmagnesium bromide (3.0 M in Et2O, 11 mL, 33 mmol) was added dropwise. The reaction mixture was warmed to room temperature and stirred overnight. After quench with saturated NH4Cl, the reaction mixture was extracted with EtOAc, dried and concentrated. The crude product was column purified with mixture of hexane and EtOAc to give tert-butyl 3-acetylpiperidine-1-carboxylate (4.8 g).
Quantity
8.17 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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